Nicotinamide-adenine-dinucleotide-5-hydroxy-4-oxonorvaline
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Overview
Description
Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline is a small molecule with the chemical formula C26H35N8O18P2 and a molecular weight of 809.55 g/mol . This compound is a derivative of nicotinamide adenine dinucleotide, a coenzyme found in all living cells, playing a crucial role in redox reactions . The addition of the 5-hydroxy-4-oxonorvaline moiety introduces unique properties to the molecule, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline involves multiple steps, starting with the preparation of nicotinamide adenine dinucleotide. The 5-hydroxy-4-oxonorvaline moiety is then introduced through a series of chemical reactions, including protection and deprotection steps, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process may also include purification steps such as chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline involves its role as a coenzyme in redox reactions. It participates in electron transfer processes, facilitating the conversion of substrates to products in various metabolic pathways . The compound interacts with specific enzymes and molecular targets, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions, similar to Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline but without the 5-hydroxy-4-oxonorvaline moiety.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in similar metabolic pathways.
Nicotinamide Riboside (NR): Another NAD precursor with potential therapeutic applications.
Uniqueness: this compound is unique due to the presence of the 5-hydroxy-4-oxonorvaline moiety, which imparts distinct chemical and biological properties . This modification enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H35N8O18P2+ |
---|---|
Molecular Weight |
809.5 g/mol |
IUPAC Name |
(2S,5S)-2-amino-5-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C26H34N8O18P2/c27-11(26(42)43)3-12(35)16(36)9-1-2-33(4-10(9)22(29)41)24-19(39)17(37)13(50-24)5-48-53(44,45)52-54(46,47)49-6-14-18(38)20(40)25(51-14)34-8-32-15-21(28)30-7-31-23(15)34/h1-2,4,7-8,11,13-14,16-20,24-25,36-40H,3,5-6,27H2,(H6-,28,29,30,31,41,42,43,44,45,46,47)/p+1/t11-,13+,14+,16-,17+,18+,19+,20+,24+,25+/m0/s1 |
InChI Key |
RSVNLFPFYXGAGU-GIBQRGJUSA-O |
Isomeric SMILES |
C1=C[N+](=CC(=C1[C@@H](C(=O)C[C@@H](C(=O)O)N)O)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=C[N+](=CC(=C1C(C(=O)CC(C(=O)O)N)O)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
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